molecular formula C25H29BrN2O3 B15024830 ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate

Cat. No.: B15024830
M. Wt: 485.4 g/mol
InChI Key: GAXBUCDRNXECAF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and piperidine moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H29BrN2O3

Molecular Weight

485.4 g/mol

IUPAC Name

ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C25H29BrN2O3/c1-3-31-25(30)24-19-13-23(29)20(26)14-21(19)28(15-18-7-5-4-6-8-18)22(24)16-27-11-9-17(2)10-12-27/h4-8,13-14,17,29H,3,9-12,15-16H2,1-2H3

InChI Key

GAXBUCDRNXECAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCC(CC4)C

Origin of Product

United States

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